methyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6’-amino-5’-cyano-2’-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-5’-cyano-2’-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-step process. One common method involves the reaction of 5-R-isatins (where R can be H or CH3), malononitrile, monothiomalonamide, and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium salts, which can be further processed to obtain the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6’-amino-5’-cyano-2’-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: DMSO-HCl system
Reduction: Sodium borohydride
Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones
Major Products Formed
Scientific Research Applications
Methyl 6’-amino-5’-cyano-2’-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6’-amino-5’-cyano-2’-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl [6-amino-5-cyano-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate
- 7-Methylcoumarin
Uniqueness
Methyl 6’-amino-5’-cyano-2’-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and physical properties
Properties
CAS No. |
304870-90-4 |
---|---|
Molecular Formula |
C16H12N4O6 |
Molecular Weight |
356.29g/mol |
IUPAC Name |
methyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C16H12N4O6/c1-7-12(14(21)25-2)16(10(6-17)13(18)26-7)9-5-8(20(23)24)3-4-11(9)19-15(16)22/h3-5H,18H2,1-2H3,(H,19,22) |
InChI Key |
QGRKHEGUENVABO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C(=C(O1)N)C#N)C(=O)OC |
Canonical SMILES |
CC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C(=C(O1)N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.